3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a similar bromophenyl group but different core structure.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar biological activities.
Uniqueness
3-(4-Bromophenyl)-1-m-tolyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can impart distinct chemical and biological properties. Its combination of a bromophenyl group and a tolyl group makes it a versatile intermediate for further functionalization and application in various fields.
Properties
Molecular Formula |
C17H13BrN2O |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(3-methylphenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O/c1-12-3-2-4-16(9-12)20-10-14(11-21)17(19-20)13-5-7-15(18)8-6-13/h2-11H,1H3 |
InChI Key |
UYYIEADVYFOMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O |
Origin of Product |
United States |
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